molecular formula C18H14ClN3O4 B2743124 2-chloro-4-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 903273-86-9

2-chloro-4-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Cat. No.: B2743124
CAS No.: 903273-86-9
M. Wt: 371.78
InChI Key: YVZSLFTZMVYQQR-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a pyrrolo[3,2,1-ij]quinolin-4-one core substituted with a 2-chloro-4-nitrobenzoyl group at the 8-position. The chloro and nitro substituents on the benzamide moiety enhance electrophilicity, making the compound a candidate for enzyme inhibition or receptor modulation, particularly in therapeutic contexts such as CYP enzyme or MAO inhibition .

Properties

IUPAC Name

2-chloro-4-nitro-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O4/c19-15-9-13(22(25)26)2-3-14(15)18(24)20-12-7-10-1-4-16(23)21-6-5-11(8-12)17(10)21/h2-3,7-9H,1,4-6H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZSLFTZMVYQQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-4-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and chemical formula. Its structure features a chloro and nitro group on a benzamide backbone, along with a tetrahydropyrroloquinoline moiety that may contribute to its biological properties.

Research into the mechanisms of action for this compound suggests several pathways through which it may exert its effects:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific kinases involved in cancer proliferation. For instance, studies indicate that derivatives of benzamides exhibit moderate to high potency against RET kinase in cellular assays .
  • Antimicrobial Properties : Some analogs of this compound have demonstrated antimicrobial activity against various bacterial strains. The presence of the nitro group is often associated with enhanced antibacterial properties due to its ability to disrupt bacterial DNA synthesis .
  • Anti-inflammatory Effects : Compounds with similar structures have been evaluated for their anti-inflammatory potential. In vitro studies have shown that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways .

Efficacy in Assays

The following table summarizes the biological activities reported for this compound and related compounds:

Biological ActivityAssay TypeResultReference
RET Kinase InhibitionELISA-based kinase assayModerate to high potency
Antimicrobial ActivityDisk diffusion methodEffective against E. coli
COX InhibitionIn vitro enzyme inhibition assayIC50 = 0.52 μM (COX-II)
CytotoxicityMTT assay on cancer cell linesSignificant cytotoxic effects

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Cancer Research : A study highlighted the efficacy of benzamide derivatives in inhibiting RET kinase activity in various cancer cell lines. The results indicated that specific substitutions on the benzamide scaffold could enhance inhibitory potency and selectivity against cancer cells harboring RET mutations .
  • Antimicrobial Studies : Another research project focused on the antibacterial properties of nitro-substituted compounds similar to this benzamide. The findings suggested that these compounds could serve as lead candidates for developing new antibiotics due to their ability to inhibit bacterial growth effectively .
  • Inflammation Models : In vivo studies demonstrated that certain analogs exhibited significant anti-inflammatory effects in animal models of arthritis. These compounds reduced swelling and pain significantly compared to control groups .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between the target compound and structurally related analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Biological/Physical Properties Synthetic Route
Target: 2-Chloro-4-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide 2-Chloro-4-nitrobenzamide at C8 of pyrroloquinolinone ~411.8 (estimated) Potential CYP/MAO inhibition; nitro group enhances electrophilicity for covalent binding . Likely involves condensation of pyrroloquinolinone with 2-chloro-4-nitrobenzoyl chloride .
4-Bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide 4-Bromobenzamide at C8 ~405.2 Bromine substituent may enhance halogen bonding; used in crystallographic studies. Similar to target: bromobenzoyl chloride + pyrroloquinolinone .
8-(Furan-2-carbonyl)-1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinolin-4-one (15b) Furan-2-carbonyl at C8 ~293.3 Exhibits moderate CYP inhibition (IC₅₀ ~5 µM); furan enhances π-π stacking . Pd-catalyzed coupling of furanoyl chloride with pyrroloquinolinone .
2-Chloro-4-nitro-N-(4-nitrophenyl)benzamide 2-Chloro-4-nitrobenzamide + 4-nitrophenyl ~335.7 MAO-A inhibition (IC₅₀ ~0.2 µM); nitro groups increase metabolic stability . Direct acylation of 4-nitroaniline with 2-chloro-4-nitrobenzoyl chloride .
3-(4-Oxo-pyrrolo[3,2,1-ij]quinoline-8-carbonyl)-benzonitrile (12b) 3-Cyanobenzamide at C8 ~317.3 Cyano group improves solubility; used in probing enzyme active sites . Pd-catalyzed coupling of 3-cyanobenzoyl chloride with pyrroloquinolinone .

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